molecular formula C12H10FN5 B8795738 9-(4-Fluorobenzyl)-9H-purin-6-amine CAS No. 213528-06-4

9-(4-Fluorobenzyl)-9H-purin-6-amine

Cat. No.: B8795738
CAS No.: 213528-06-4
M. Wt: 243.24 g/mol
InChI Key: WSFGAOJQQBTCHL-UHFFFAOYSA-N
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Description

9-(4-Fluorobenzyl)-9H-purin-6-amine is a fluorinated purine derivative. Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Fluorobenzyl)-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is treating the purine with a base, followed by the addition of an alkyl halide. For instance, the alkylation of N-9 can be achieved by treating the purine with sodium hydride as the base and an appropriate alkyl halide .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvents used, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

9-(4-Fluorobenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a purine oxide, while substitution reactions could introduce different functional groups into the purine ring .

Scientific Research Applications

9-(4-Fluorobenzyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a synthetic intermediate in the preparation of other fluorinated purines and related compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

    Medicine: Fluorinated purines are investigated for their potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-Fluorobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Fluorobenzyl)-9H-purin-6-amine is unique due to the specific positioning of the fluorine atom and the benzyl group, which can confer distinct physicochemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

213528-06-4

Molecular Formula

C12H10FN5

Molecular Weight

243.24 g/mol

IUPAC Name

9-[(4-fluorophenyl)methyl]purin-6-amine

InChI

InChI=1S/C12H10FN5/c13-9-3-1-8(2-4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16)

InChI Key

WSFGAOJQQBTCHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)F

Origin of Product

United States

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